N-Nitrosomethylethylamine

Catalog No.
S580068
CAS No.
10595-95-6
M.F
C3H8N2O
M. Wt
88.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Nitrosomethylethylamine

CAS Number

10595-95-6

Product Name

N-Nitrosomethylethylamine

IUPAC Name

N-ethyl-N-methylnitrous amide

Molecular Formula

C3H8N2O

Molecular Weight

88.11 g/mol

InChI

InChI=1S/C3H8N2O/c1-3-5(2)4-6/h3H2,1-2H3

InChI Key

RTDCJKARQCRONF-UHFFFAOYSA-N

SMILES

CCN(C)N=O

Solubility

Soluble in water (30%) and in organic solvents & lipids

Synonyms

N-Methyl-N-nitrosoethanamine; N-Nethyl-N-nitrosoethylamine; Ethylmethylnitrosamine; Methylethylnitrosamine; Methylethylnitrosoamine; N-Methyl-N-nitrosoethylamine; N-Nitroso-N-methylethylamine; N-Nitrosomethylethylamine; NEMA; Nitrosomethylethylamin

Canonical SMILES

CCN(C)N=O
  • Carcinogenicity studies

    NMEA is a potent carcinogen in animal models, inducing tumors in various organs, including the liver, esophagus, and lungs []. This property makes it a valuable tool for researchers investigating the mechanisms of carcinogenesis and developing strategies for cancer prevention and treatment [].

  • Biomarker investigations

    Due to its carcinogenic potential, NMEA has been studied as a potential biomarker of exposure to N-nitroso compounds in humans. This research aims to identify individuals at increased risk of developing cancer due to environmental or dietary exposure to these carcinogens [].

  • Metabolic studies

    NMEA can be metabolized in the body by enzymes like cytochrome P450. Researchers use NMEA to study these enzymes' activity and their role in the metabolism of various xenobiotics (foreign chemicals) [].

  • Chemical analysis methods development

    NMEA is sometimes used as a reference standard in developing and validating analytical methods for detecting N-nitrosamines in food, environmental samples, and biological fluids [].

N-Nitrosomethylethylamine is a nitrosamine compound with the chemical formula C3_3H8_8N2_2O. It is formed through the reaction of methylethylamine with nitrous acid or sodium nitrite. This compound is of particular interest due to its potential carcinogenic properties and its occurrence as a disinfection byproduct in water treatment processes. N-Nitrosomethylethylamine has been identified in various environmental samples, raising concerns about its impact on human health and ecosystems .

  • NEMA is a suspected carcinogen []. Studies have shown it can cause liver tumors in animals [].
  • Due to its potential to harm human health, research involving NEMA should be conducted with appropriate safety measures, including proper personal protective equipment and adherence to laboratory safety protocols [].

  • Formation: It is synthesized by reacting methylethylamine with sodium nitrite under acidic conditions. This reaction involves the generation of nitrous acid, which facilitates the nitrosation of the amine .
  • Denitrosation: Under acidic conditions, N-nitrosomethylethylamine can undergo denitrosation, yielding methylethylamine and nitrous oxide. This reaction is significant for understanding its behavior in biological systems .
  • Electrophilic Reactions: The compound is weakly electrophilic at the nitroso-nitrogen site, making it susceptible to nucleophilic attack by various reagents, including organolithium and Grignard reagents. This can lead to the formation of unstable intermediates that may further decompose or react .

N-Nitrosomethylethylamine has been studied for its biological effects, particularly its carcinogenic potential. Research indicates that it can induce tumors in laboratory animals when administered in sufficient doses. The mechanism of action is thought to involve the formation of DNA adducts, leading to mutations and subsequent tumor development. Its carcinogenicity is attributed to the ability of nitrosamines to form reactive intermediates that interact with cellular macromolecules .

The primary method for synthesizing N-nitrosomethylethylamine involves:

  • Reactants: Methylethylamine and sodium nitrite.
  • Conditions: The reaction typically occurs in an acidic solution (e.g., hydrochloric acid).
  • Procedure:
    • Dissolve methylethylamine in water.
    • Add sodium nitrite gradually while maintaining a low temperature.
    • Allow the reaction to proceed for a specific time under controlled pH conditions.
    • Isolate N-nitrosomethylethylamine through extraction and purification techniques .

Interaction studies involving N-nitrosomethylethylamine have focused on its reactivity with various nucleophiles and electrophiles. These studies reveal that:

  • It can react with nucleophiles like thiols and amines, leading to complex formation or degradation products.
  • The presence of other chemical species (e.g., chlorine) can influence its stability and reactivity, highlighting the importance of environmental conditions in assessing its risk profile .

N-Nitrosomethylethylamine shares structural similarities with other nitrosamines, such as:

Compound NameChemical FormulaUnique Features
N-NitrosodimethylamineC2_2H6_6N2_2OCommonly found as a water contaminant; highly carcinogenic.
N-NitrosodiethylamineC4_4H10_10N2_2OSimilar synthesis pathway; also a known carcinogen.
N-NitrosodiisopropylamineC5_5H12_12N2_2OLess studied; potential environmental contaminant.

N-Nitrosomethylethylamine is unique due to its specific formation from methylethylamine and its role as a disinfection byproduct, which distinguishes it from other nitrosamines that may arise from different amine precursors or environmental conditions .

Physical Description

Yellow liquid; [HSDB]
Pale yellow oil.

Color/Form

Yellow liquid

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Exact Mass

88.063662883 g/mol

Monoisotopic Mass

88.063662883 g/mol

Boiling Point

163 °C at 747 mm Hg
170 °C

Flash Point

76 °C

Heavy Atom Count

6

Vapor Density

0.945

Density

0.9448 at 18 °C/4 °C

LogP

0.04 (LogP)
log Kow = 0.04

Decomposition

When heated to decomposition it emits toxic fumes of /oxides of nitrogen/.

UNII

00RLM29Y3A

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 47 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 44 of 47 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (88.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.1 [mmHg]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

10595-95-6

Metabolism Metabolites

... Adult male Fischer 344 rats received a single i.p. or p.o. dose (4.4 mg/kg, 0.05 mmol/kg) of N-nitrosomethylethylamine, (14C)-labeled in either the methyl or ethyl group (survival time, 4 hr). DNA was analyzed by Sephasorb-HP chromatography following acid hydrolysis in 0.1 M HCl. Concentrations of 7-methylguanine in hepatic DNA were 170-200 times higher than those of 7-ethylguanine. This is approximately 2.6 times the 7-methylguanine: 7-ethylguanine ratio of 68, observed when DNA is reacted in vitro with equimolar amounts of the direct alkylating agents N-nitrosomethylurea and N-nitrosoethylurea, suggesting that hydroxylation at the alpha-position of the ethyl group of N-nitrosomethylethylamine proceeds at about 2.6 times the rate as at the methyl group. Concentrations of 7-methylguanine in liver were approximately 15 times higher than in kidney, 100 times higher than in esophagus, and 200 times higher than in lung. Addition of ethanol to the drinking water (5%) caused a slight interorgan shift in metabolism with a decrease in the 7-methylguanine ratio for liver: esophagus by 50% and an increase in the 7-methylguanine ratio for liver: kidney by 40%.
OThe oxidative dealkylation of ... methylethylnitrosamine (MEN) by Sprague-Dawley rat liver microsomes was studied by a colorimetric assay for the simultaneous analysis of formaldehyde and acetaldehyde. Dealkylation in each instance followed Michaelis-Menten kinetics. ... Km values for demethylation and deethylation of MEN were intermediate between those for dimethylnitrosamine and diethylnitrosamine. ...
Possible relationships between structure and metabolism of nitrosamines have been investigated in the rat small intestine. Isolated segments of jejunum and ileum were perfused from the luminal side for 2 hr with a Tyrode solution containing one of four symmetrical dialkylnitrosamines with 2-5 carbon atoms per side chain, all (14)C-labeled at the alpha position, or one of two unsymmetrical nitrosamines, N-nitroso-tert-butylmethylamine and N-nitrosomethylbenzylamine, (14)C-labeled in the methyl group. Besides measurement of (14)C to intestinal tissue, the absorbed fluid (absorbate) as well as the perfusion medium and tissue homogenates were analysed by for the presence of polar metabolites to assess the intestinal metabolism of nitrosamines. Neither N-nitrosodiethylamine nor the two unsymmetrical nitrosamines were metabolized to any significant extent.
Ethylmethylnitrosamine has known human metabolites that include N-Nitrosoethanamine and N-Nitrosomethylamine.

Wikipedia

N-nitrosomethylethylamine

Use Classification

Hazard Classes and Categories -> Carcinogens

Methods of Manufacturing

... N-Nitrosomethylethylamine (NMEA) has been prepared by the reaction of sodium nitrite with solution of N,N'-dimethyl-N,N'-diethyl methylenediamine in concentrated hydrochloric acid. It can also be prepared by the reaction of sodium nitrite with methylethylamine at 60 °C. No evidence was found that NMEA has been produced commercially.

Analytic Laboratory Methods

Method: OSHA 38; Procedure: gas chromatography and detection with a thermal energy analyzer; Analyte: N-nitrosomethylethylamine; Matrix: air; Detection Limit: 0.13 ug/cu m (0.036 ppb).
Volatile N-nitrosamines were confirmed in foods at concentrations of less than 10 micrograms/kg by full scan low resolution mass spectrometry. Ground samples were vacuum-distilled from mineral oil and condensed in liquid nitrogen-cooled vapor traps. The thawed distillate was extracted, the extract was cleaned up and concentrated, and the N-nitrosamine content was determined by combined gas chromatograph-thermal energy analysis. Positive samples were further cleaned up, trapped from a gas chromatographic column, and purged into a gas chromatograph-mass spectrometer for qualitative confirmation by full scan low resolution mass spectrometry. This procedure was applied to foods spiked at 1 microgram/kg and to fried commercial bacons with volatile N-nitrosamine contents of 2 to 5 micrograms/kg. /N-Nitrosamines/
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: N-nitrosomethylethylamine; Matrix: water; Detection Limit: not provided.
Method: EPA-RCA 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: N-nitrosomethylethylamine; Matrix: solid waste matrices, soils, air sampling media and water; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for N-NITROSOMETHYLETHYLAMINE (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

A gas chromatographic method coupled with a thermal energy analyzer was developed for the quantitative analysis of nitrosamines in the urine of workers & bottle-fed babies. /Nitrosamines/

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired. ... Facilities for dispensing ... should be contiguous to storage area. /Chemical carcinogens/

Stability Shelf Life

Stable at room temperature for more than 14 days in neutral or alkaline aqueous solutions in dark; slightly less stable in acidic solutions; light sensitive, especally to ultraviolet light.
SLIGHTLY LESS STABLE IN ACIDIC SOLN; LIGHT SENSITIVE, ESPECIALLY TO ULTRA-VIOLET LIGHT

Dates

Modify: 2023-08-15

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